![molecular formula C20H18Cl2N2OS2 B2613344 1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone CAS No. 478248-39-4](/img/structure/B2613344.png)

1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

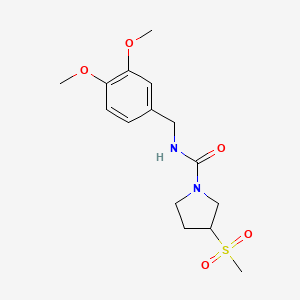

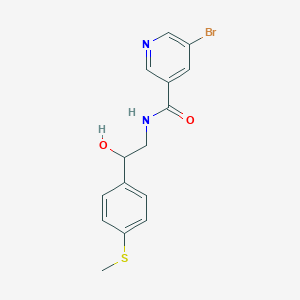

This compound is also known as Ethanone, 1-[4-(2-benzothiazolyl)-1-piperidinyl]-2-[(2,6-dichlorophenyl)thio]- . It’s a chemical compound with the molecular formula C17H16Cl2N2OS2 .

Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives using 2-amino substituted benzothiazoles and demonstrated variable antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

- In a study by Chitra et al. (2011), 3-heteroarylthioquinoline derivatives were synthesized and tested for their in vitro antituberculosis activity. Some compounds showed significant activity against Mycobacterium tuberculosis (Chitra et al., 2011).

- Said et al. (2020) reported an eco-friendly microwave-assisted synthesis of a derivative with interesting crystal structure and potential for further biological application (Said et al., 2020).

Structural Elucidation and Antimicrobial Agents

- Alsarahni et al. (2017) designed and synthesized amino acetylenic and thiocarbonate derivatives of 2-mercaptobenzothiazole as potential antimicrobial agents, showing significant antimicrobial activity against certain strains (Alsarahni et al., 2017).

- Anisetti and Reddy (2012) synthesized novel quinolinone analogs, exhibiting significant antimicrobial and antifungal activity (Anisetti & Reddy, 2012).

Application in Antituberculosis and Antifungal Studies

- Patel and Agravat (2009) synthesized new pyridine derivatives with considerable antibacterial activity (Patel & Agravat, 2009).

- Raga et al. (1992) synthesized a series of compounds for antifungal activity, contributing to the development of antimycotic agents (Raga et al., 1992).

Other Relevant Studies

- Merugu, Ramesh, and Sreenivasulu (2010) conducted microwave-assisted synthesis of piperidine containing compounds with antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

- Abdel‐Aziza, Abdel-Wahab, and Badria (2010) performed a stereoselective synthesis of piperidinyl amidrazones with significant antiviral activity against herpes simplex viruses (Abdel‐Aziza, Abdel-Wahab, & Badria, 2010).

Propriétés

IUPAC Name |

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2,6-dichlorophenyl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2OS2/c21-14-4-3-5-15(22)19(14)26-12-18(25)24-10-8-13(9-11-24)20-23-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOSVYMOHPSHSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CSC4=C(C=CC=C4Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-((4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2613263.png)

![2-(3-methylphenoxy)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2613267.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2613268.png)

![2-ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)acetamide](/img/structure/B2613270.png)

![1-[3-(2-Methoxyphenyl)propanoyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2613277.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2613279.png)

![1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2613284.png)